

Preclinical Toxicology Profile of ETN029: A Comparative Analysis

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Compound of Interest		
Compound Name:	ETN029	
Cat. No.:	B15604173	Get Quote

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Shanghai, China – December 9, 2025 – This guide provides a comparative overview of the available preclinical toxicology data for **ETN029**, a novel Delta-like ligand 3 (DLL3)-targeting radioligand therapy, and other prominent DLL3-targeted therapies. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the preclinical safety profiles of these emerging cancer therapeutics.

ETN029 is a promising agent in development for DLL3-expressing solid tumors. While comprehensive preclinical toxicology reports for **ETN029** are not yet publicly available, existing data from biodistribution studies offer early insights into its safety profile. This guide synthesizes the available information on **ETN029** and places it in the context of its main competitors, for whom more extensive preclinical safety data has been published.

Executive Summary of Preclinical Safety Findings

The preclinical safety landscape of DLL3-targeted therapies is varied. Agents like tarlatamab and HPN328 have demonstrated favorable safety profiles in non-human primate studies. In contrast, the development of rovalpituzumab tesirine (Rova-T) was halted due to significant toxicity, underscoring the importance of the cytotoxic payload and linker technology in antibody-drug conjugates. For **ETN029**, early data suggests a favorable biodistribution with preferential accumulation in tumors over vital organs like the kidneys, a critical factor for radioligand therapies.



Comparative Preclinical Toxicology Data

The following tables summarize the key available preclinical toxicology findings for **ETN029** and its competitors. It is important to note the absence of detailed, standardized toxicology study results for **ETN029**, which limits a direct quantitative comparison.

Table 1: Summary of Key Preclinical Safety-Related Findings for ETN029

Endpoint	Species	Key Findings	Citation
Biodistribution	Mouse (SHP-77 cell- derived xenograft model)	Primary distribution to the tumor with rapid uptake and persistent retention. Highest normal tissue uptake in the kidneys, suggesting renal excretion. Favorable tumor-to-kidney ratio of approximately 5:1 at 24 hours.	[1][2]
Mechanism of Action	In vitro (SCLC, NEPC, and metastatic melanoma cell lines)	[225Ac]Ac-ETN029 induces dose- dependent cytotoxicity and increases phosphorylation of H2AX, a marker for DNA double-strand breaks.	[1][2]

Table 2: Comparative Preclinical Toxicology of DLL3-Targeted Therapies



Compound	Modality	Species	Key Toxicology Findings	Citation
Tarlatamab (AMG 757)	Bispecific T-cell Engager (BiTE)	Cynomolgus Monkey	Well-tolerated in a 1-month repeat-dose toxicology study. No drug-related adverse findings observed at doses up to 4.5 mg/kg.	[3][4]
Rovalpituzumab Tesirine (Rova-T)	Antibody-Drug Conjugate (ADC)	N/A (Clinical data drove discontinuation)	Development discontinued due to a toxicity profile attributed to the pyrrolobenzodiaz epine (PBD) payload.	[5][6]
AMG 119	CAR T-Cell Therapy	Mouse	Well-tolerated in mouse safety studies. T-cell infiltration was observed in the pituitary, but no tissue damage was found.	[7][8]
HPN328	Trispecific T-cell Engager	Cynomolgus Monkey	Well-tolerated at single doses of 1 and 10 mg/kg with no observed toxicities.	[9][10]



BI 764532	Bispecific T-cell Engager	N/A (Preclinical data mentioned but not detailed)	Potent preclinical anti-tumor activity in DLL3+ cells and xenograft models. Clinical data shows a manageable safety profile.	[6][11]
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Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies of **ETN029** are not publicly available. The following are generalized methodologies for key experiments cited for competitor compounds, based on available information.

General Protocol for Non-Human Primate (NHP) Toxicology Studies (e.g., Tarlatamab, HPN328):

- Test System: Cynomolgus monkeys are typically used as they are a pharmacologically relevant species for many human-targeted biologics.
- Dosing: The test article is administered intravenously or subcutaneously at various dose levels, often in a dose-escalation or repeat-dose manner. A control group receives a vehicle.
- Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and other physiological parameters.
- Assessments: Blood samples are collected for hematology and clinical chemistry analysis.
 Pharmacokinetic (PK) and pharmacodynamic (PD) parameters are also assessed.
- Pathology: At the end of the study, a full necropsy is performed, and tissues are collected for histopathological examination to identify any target organ toxicity.

General Protocol for Biodistribution Studies (e.g., ETN029):

• Test System: Tumor-bearing mice (e.g., xenograft models) are used.

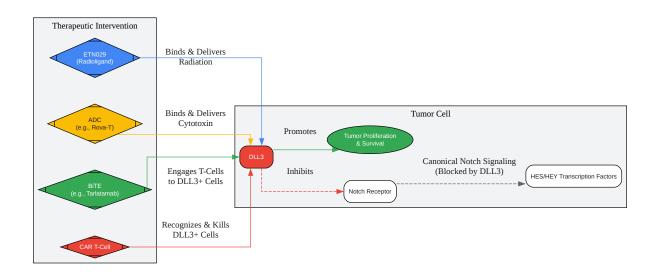


- Radiolabeling: The therapeutic agent is labeled with a suitable radioisotope (e.g., 177Lu for ETN029).
- Administration: The radiolabeled compound is administered to the animals, typically via intravenous injection.
- Imaging and Tissue Collection: At various time points post-injection, animals may be imaged using techniques like SPECT/CT. Tissues and organs are then collected, weighed, and the radioactivity is measured using a gamma counter.
- Data Analysis: The uptake of the radiopharmaceutical in each organ is calculated and typically expressed as a percentage of the injected activity per gram of tissue (%IA/g).

Visualizing Key Pathways and Processes

To aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated.

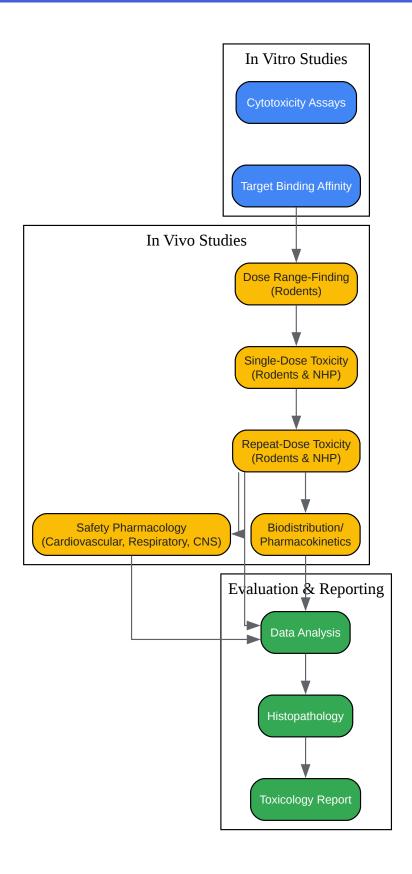




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General Preclinical Toxicology Workflow



In conclusion, while the publicly available preclinical toxicology data for **ETN029** is currently limited, the initial biodistribution studies are encouraging. A comprehensive understanding of its safety profile will require the release of data from formal toxicology studies. The comparative analysis with other DLL3-targeted therapies highlights the diverse safety outcomes that can be expected from different therapeutic modalities and molecular designs. This guide will be updated as more information on **ETN029** and its competitors becomes available.

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